N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide is a complex organic compound featuring a diazepane ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-diazepane, which is then functionalized to introduce the carbonyl group. This intermediate is then coupled with a phenylmethyl group and finally reacted with prop-2-enamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to alcohols or other derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The diazepane ring and phenyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler analog with similar structural features but lacking the phenyl and amide groups.
5-Oxo-1,4-diazepane-1-carboxylic acid tert-butyl ester: Shares the diazepane core but differs in functional groups and overall structure.
Uniqueness
N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide is unique due to its combination of a diazepane ring, phenyl group, and amide linkage.
Properties
IUPAC Name |
N-[[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-14(20)18-11-12-3-5-13(6-4-12)16(22)19-9-7-15(21)17-8-10-19/h2-6H,1,7-11H2,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAKGUKTDGAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(=O)NCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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